3-(4-ethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
Description
This compound features a complex polycyclic scaffold comprising a thieno[2,3-d]pyrimidine core fused with a cyclohepta[4,5] ring system. Key structural elements include:
- A pyrido[1,2-a]pyrimidin-4-one methyl substituent at position 1, which may enhance hydrogen-bonding capacity and target affinity.
- A tetrahydrocycloheptane ring, introducing conformational flexibility compared to smaller cyclohexane-based analogs.
The compound’s synthesis likely follows protocols analogous to those described for related thieno[2,3-d]pyrimidine derivatives, such as cyclocondensation of thiourea intermediates with α,β-unsaturated ketones, followed by functionalization via alkylation or nucleophilic substitution .
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S/c1-2-36-20-13-11-19(12-14-20)32-26(34)25-21-8-4-3-5-9-22(21)37-27(25)31(28(32)35)17-18-16-24(33)30-15-7-6-10-23(30)29-18/h6-7,10-16H,2-5,8-9,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHMXUSIQUEVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4)SC6=C3CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes multiple functional groups that may influence its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C28H26N4O4S |
| Molecular Weight | 514.167 g/mol |
| InChI | InChI=1S/C28H26N4O4S/... |
| CAS Number | Not provided |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
-
Formation of the Core Structure :
- This involves cyclization reactions using appropriate precursors like pyridine derivatives and carbonyl compounds.
-
Introduction of Functional Groups :
- Urea moieties can be introduced via reactions with isocyanates.
-
Final Modifications :
- Additional steps to modify the ethoxy and pyrido groups may enhance biological activity.
Antitumor Activity
Recent studies have shown that compounds with similar structures exhibit significant antitumor properties. For example:
- A study on related pyrido[1,2-a]pyrimidine derivatives demonstrated inhibition of various cancer cell lines including breast and lung cancers at concentrations as low as 10 µM .
The proposed mechanism of action for this compound likely involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Potential targets include:
- MAPK Pathway : Inhibition of the MEK-MAPK pathway has been documented in related compounds, suggesting a similar action for this molecule .
Case Studies
- In Vivo Studies :
- In Vitro Assays :
Structure-Activity Relationship (SAR)
The presence of the ethoxy group at the para position on the phenyl ring appears to enhance lipophilicity and potentially improve cellular uptake. Variations in substituents on the pyrido ring also affect biological activity; for instance:
| Compound Variation | Observed Activity |
|---|---|
| Ethoxy vs. Methoxy Substituent | Ethoxy shows higher activity |
| Positioning of Functional Groups | Changes in potency observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Impact of Substituents on Bioactivity :
- The 4-ethoxyphenyl group in the target compound likely improves metabolic stability compared to the 4-nitrophenyl analog, which may undergo nitro-reduction to reactive intermediates .
- Alkylthio substituents (e.g., in compounds 7–11 ) enhance lipophilicity but may reduce solubility, necessitating formulation optimization.
Scaffold-Dependent Mechanism of Action (MOA): Compounds with the thieno[2,3-d]pyrimidine core exhibit kinase inhibition profiles distinct from triterpenoids (e.g., OA/HG) due to differences in hydrogen-bonding motifs . Park et al. (2023) demonstrated that scaffold similarity (e.g., OA vs. HG) strongly predicts shared MOAs, while minor substituent changes (e.g., ethoxy vs. nitro) alter target selectivity .
Structural Similarity and Transcriptome Correlation :
- Only 20% of structurally similar compounds (Tanimoto coefficient >0.85) show significant overlap in gene expression profiles, emphasizing the role of biological context (e.g., cell type, dose) .
Table 2: Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
